6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid

Lipophilicity Partition coefficient Drug-likeness

Researchers who need both metal-coordination and click-chemistry in one building block often face workflow delays when non-alkyne analogs force protocol re-optimization. 6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid solves this by embedding a terminal alkyne and a picolinic acid chelator in a single scaffold. • Enables CuAAC conjugation to azide-modified biomolecules or solid supports without extra functionalization steps. • Elevated logP (~1.6) improves organic-phase partitioning for extraction and non-aqueous catalysis. • Room-temperature shipping reduces cold-chain dependency; 95% purity suitable for direct use in library synthesis.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13309231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)(C#C)NC1=CC=CC(=N1)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-5-6-8(12-9)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15)
InChIKeyOHFJAJMGFQNGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((2-Methylbut-3-yn-2-yl)amino)picolinic Acid: Overview and Procurement Profile


6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid (CAS 1342146-88-6) is a synthetic aminopicolinic acid derivative bearing a tertiary propargylamine substituent at the 6-position of the pyridine ring. With a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g·mol⁻¹, it belongs to the broader class of 6-substituted picolinic acids . Its structure embeds both a carboxylic acid chelation motif and a terminal alkyne handle, which distinguishes it thermodynamically and synthetically from simpler 6-aminopicolinic acid scaffolds . Available primarily as a research-grade building block (typical purity 95%), it is sourced for applications requiring simultaneous metal-coordination capability and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity.

1
Synthetic handleTerminal alkyne enables CuAAC click-chemistry conjugation
2
Coordination motifBidentate picolinic acid chelator for metal-binding studies
3
PartitioningReported higher lipophilicity supports organic-phase workflows
4
ProcurementResearch-grade building block; ambient storage eligible

Why This Alkyne-Functionalized Scaffold Cannot Be Replaced by Generic 6-Aminopicolinic Acids


The 6-aminopicolinic acid core is a privileged scaffold used across kinase inhibitor and herbicide programs, yet generic substitution ignores the physicochemical and reactivity consequences of the N-substituent. Replacing the tertiary propargylamine group of 6-((2-methylbut-3-yn-2-yl)amino)picolinic acid with a primary amine (6-aminopicolinic acid) or a simple alkylamino chain eliminates the terminal alkyne functionality required for CuAAC-based bioconjugation and library diversification . Furthermore, the sterically hindered, quaternary carbon adjacent to the amine alters the pKₐ of the aniline-like nitrogen, shifting protonation equilibria relative to less-hindered analogs [1]. The resulting logP difference (predicted logP ≈ 1.6 versus 0.2–0.7 for parent picolinic acid) modifies partitioning behavior in aqueous-organic extraction and HPLC purification workflows, making direct interchange without re-optimization of synthetic or analytical protocols unsuitable .

This Compound
6-Aminopicolinic Acid
Alkyne
Terminal alkyne present; CuAAC-compatible
No alkyne; click chemistry precluded
LogP
Predicted ~1.6; organic-phase preference
~0.2; aqueous-phase partitioning may shift
HBD
2 donors; moderate desolvation profile
3 donors; higher desolvation penalty
Storage
Room temperature; simplified logistics
−20°C; cold-chain dependency

Head-to-Head Physicochemical and Reactivity Evidence


Lipophilicity (LogP) Comparison vs. 6-Aminopicolinic Acid

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 1.60, indicating moderate lipophilicity substantially higher than that of the parent 6-aminopicolinic acid (LogP ≈ 0.2) and picolinic acid (LogP ≈ 0.72). This difference of 0.9–1.4 log units translates to a 8–25-fold greater preference for the organic phase, directly impacting chromatographic retention, membrane permeability estimates, and liquid-liquid extraction efficiency .

Lipophilicity (LogP)
Data to verify
LogP 1.60 vs 0.22
(Δ +1.38)
Predicted logP indicates higher organic-phase preference; 8–25× greater partitioning
Predicted value via atom-based method; experimental verification recommended
Lipophilicity Partition coefficient Drug-likeness

Terminal Alkyne Presence for Click Chemistry

The compound contains a terminal alkyne (C≡CH) moiety on the tertiary 2-methylbut-3-yn-2-yl side chain, confirmed by SMILES notation C#CC(C)(C)Nc1cccc(C(=O)O)n1 . This functionality is absent in 6-aminopicolinic acid (primary amine only) and in simple 6-alkylamino picolinic acids (e.g., 6-methylamino-picolinic acid). The terminal alkyne enables quantitative, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing partners, a reactivity feature that has been exploited to construct cyclopeptide-derived molecular cages when 6-aminopicolinic acid subunits are alkyne-functionalized [1]. Without the terminal alkyne, such conjugation strategies are impossible.

Alkyne Handle
Class-level
1 terminal alkyne
vs 0 in comparator
Binary differentiator enabling CuAAC click-chemistry conjugation strategies
Structural inference from SMILES; click-chemistry precedent in literature
Click chemistry CuAAC Bioconjugation

Hydrogen-Bond Donor/Acceptor Profile

The target compound possesses 2 hydrogen-bond donors (carboxylic acid OH + secondary amine NH) and 3 hydrogen-bond acceptors (carboxylic acid C=O, pyridine N, and amine N), yielding a donor/acceptor ratio of 0.67 . By comparison, 6-aminopicolinic acid has 3 donors (carboxylic acid OH + 2 primary amine H) and 3 acceptors, giving a ratio of 1.00. This reduction in donor count while retaining acceptor capacity moderates desolvation penalty during passive membrane permeation in predictive ADME models, aligning more closely with Lipinski and Veber guidelines for CNS drug-likeness.

H-Bond Profile
Class-level
HBD 2 vs 3
Ratio 0.67 vs 1.00
Fewer H-bond donors may reduce desolvation penalty in permeability models
Atom-count derived; context-dependent in ADME prediction
Hydrogen bonding Drug design Permeability

Ambient Storage Stability Advantage

Commercial technical datasheets indicate that 6-((2-methylbut-3-yn-2-yl)amino)picolinic acid is shipped and stored at controlled room temperature (sealed, dry conditions) . In contrast, 6-aminopicolinic acid is recommended for storage at -20°C under an inert atmosphere to prevent degradation . While quantitative decomposition rate data are not publicly reported, the differing storage instructions imply superior ambient thermal stability for the N-alkylated derivative, which reduces cold-chain logistics burden for procurement and inventory management.

Storage
Data to verify
Room temp.
vs −20°C
Ambient storage eligibility simplifies procurement logistics
Based on supplier recommendations; formal stability data unavailable
Stability Storage Procurement logistics

Optimal Use Cases in Research and Industry


CuAAC-Based Fragment Library Construction

The compound’s terminal alkyne group enables its use as a picolinic acid warhead in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing covalent attachment to azide-modified biomolecules, fluorophores, or solid supports. This application is precluded for non-alkyne substituted 6-aminopicolinic acids. The resulting triazole-linked conjugates retain the picolinic acid metal-chelating motif, which can be exploited for immobilized metal-affinity chromatography (IMAC) enrichment or metal-based catalysis [1].

Lipophilic Chelator for Organic-Phase Catalysis

With a predicted logP of 1.60, the compound partitions preferentially into organic solvents while maintaining the bidentate picolinic acid chelation pharmacophore. This makes it suitable for designing homogeneous catalysts or extraction agents where water-soluble analogs (e.g., 6-aminopicolinic acid, logP ≈ 0.2) would remain in the aqueous phase and be ineffective. The elevated lipophilicity also enhances compatibility with non-polar reaction media used in iridium-based photocatalysis [2].

Sterically Shielded Lead Optimization Intermediate

The quaternary carbon of the 2-methylbut-3-yn-2-yl group introduces steric bulk proximal to the 6-amino nitrogen, which can shield metabolic hotspots from oxidative enzymes. Medicinal chemistry programs that require modulation of cytochrome P450-mediated clearance may preferentially select this scaffold over unsubstituted or N-methyl analogs. The reduced hydrogen-bond donor count (2 vs. 3) further supports applications in CNS-targeted lead development, where restricting HBD count is a standard tactic to improve brain penetration .

Ambient-Stable Building Block for High-Throughput Synthesis

The room-temperature shipping and storage qualification differentiates this compound from 6-aminopicolinic acid (requires -20°C), making it a logistically simpler building block for high-throughput synthesis laboratories. Procurement teams managing large compound collections can reduce cold-chain dependency by selecting this alkyne-functionalized analog when the synthetic route requires both carboxyl-chelation and click-chemistry handles .

Application
Selection Property
Validation Focus
CuAAC conjugation studies
Terminal alkyne click handle
CuAAC coupling efficiency and triazole product confirmation
Organic-phase metal coordination
Lipophilic chelator profile
Partition coefficient verification and metal-binding assay context
Lead scaffold diversification
Sterically shielded amine handle
Metabolic stability screening and derivatization compatibility
High-throughput synthesis workflows
Ambient storage eligibility
Lot consistency under room-temperature storage conditions
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